molecular formula C10H7ClN4O B1464402 2-(Azidomethyl)-5-(4-chlorophenyl)oxazole CAS No. 1250329-31-7

2-(Azidomethyl)-5-(4-chlorophenyl)oxazole

Cat. No.: B1464402
CAS No.: 1250329-31-7
M. Wt: 234.64 g/mol
InChI Key: LTSYLLLIDQPCLT-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(4-chlorophenyl)oxazole is a heterocyclic compound that features an azide group attached to a methyl group, which is further connected to an oxazole ring substituted with a 4-chlorophenyl group

Scientific Research Applications

2-(Azidomethyl)-5-(4-chlorophenyl)oxazole has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific biological pathways.

    Materials Science: It can be used in the design of novel materials with unique properties, such as polymers and nanomaterials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-(4-chlorophenyl)oxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-(4-chlorophenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides under basic conditions.

    Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.

    Reduction Reactions: Reducing agents such as LiAlH4 or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Reactions: Various substituted oxazole derivatives.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Aminomethyl-substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(4-chlorophenyl)oxazole depends on its specific application. In medicinal chemistry, the azide group can act as a bioorthogonal handle, allowing for the selective modification of biomolecules. The oxazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-5-phenyl-oxazole: Similar structure but lacks the 4-chloro substituent.

    2-(Azidomethyl)-5-(4-bromophenyl)oxazole: Similar structure with a bromine substituent instead of chlorine.

    2-(Azidomethyl)-5-(4-methylphenyl)oxazole: Similar structure with a methyl substituent instead of chlorine.

Uniqueness

2-(Azidomethyl)-5-(4-chlorophenyl)oxazole is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability.

Properties

IUPAC Name

2-(azidomethyl)-5-(4-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O/c11-8-3-1-7(2-4-8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSYLLLIDQPCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CN=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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